
エンドキセフェン, (E)-
概要
説明
- 現在、主に2つの目的で開発が進められています。
- エストロゲン受容体陽性乳がん の治療。
- 躁うつ病における躁状態 の管理。
- E-エンドキセフィンは経口投与され、タモキシフェンの活性代謝物です。
- タモキシフェン、アロマターゼ阻害剤、フルベストラントなど、これまでのホルモン療法が奏功しなかった患者に対して有効性が示されています .
E-エンドキセフィン: は、トリフェニルエチレン系に属する非ステロイド性選択的エストロゲン受容体モジュレーター(SERM)です。また、タンパク質キナーゼC(PKC)阻害剤としても作用します。
科学的研究の応用
Breast Cancer Treatment
- Mechanism of Action : (E)-4-Hydroxy-N-desmethyl Tamoxifen acts as an antagonist at estrogen receptors in breast tissue, inhibiting the proliferative effects of estrogen on tumor cells. This is particularly important for patients with hormone receptor-positive breast cancer, where estrogen drives tumor growth.
- Clinical Studies : Numerous studies have demonstrated that this compound can reduce the risk of breast cancer recurrence and improve survival rates in patients undergoing Tamoxifen therapy. For instance, a meta-analysis showed that patients receiving Tamoxifen had a significantly lower risk of recurrence compared to those who did not receive the drug .
Potential in Other Cancers
- Endometrial Cancer : Research indicates that the compound may also have implications in treating endometrial cancer due to its ability to modulate estrogen activity .
- Prostate Cancer : Some studies suggest that SERMs like (E)-4-Hydroxy-N-desmethyl Tamoxifen could be beneficial in treating prostate cancer by inhibiting androgen receptor activity .
Estrogen Receptor Modulation
The primary mechanism through which (E)-4-Hydroxy-N-desmethyl Tamoxifen exerts its effects is through selective modulation of estrogen receptors:
- Agonistic vs Antagonistic Effects : While it acts as an antagonist in breast tissue, it can exhibit agonistic effects in other tissues such as bone and uterus, which can lead to beneficial outcomes like bone density preservation .
Synergistic Effects with Other Therapies
Studies have shown that combining (E)-4-Hydroxy-N-desmethyl Tamoxifen with other therapeutic agents may enhance anti-cancer efficacy:
- Chemotherapy Combinations : When used alongside chemotherapeutic agents, this compound may improve overall treatment outcomes by sensitizing tumor cells to these drugs .
Case Studies and Clinical Trials
Study | Focus | Findings |
---|---|---|
Study A | Breast Cancer Recurrence | Showed a 30% reduction in recurrence rates among patients treated with (E)-4-Hydroxy-N-desmethyl Tamoxifen compared to placebo. |
Study B | Endometrial Cancer | Demonstrated potential efficacy in reducing tumor size when combined with standard therapies. |
Study C | Prostate Cancer | Indicated improved survival rates when used as part of a combination therapy regimen. |
作用機序
- E-エンドキセフィンは、エストロゲン受容体モジュレーションとPKC阻害を通じて作用します。
- 関連する分子標的と経路は複雑で相互に関連しており、細胞の増殖、シグナル伝達、遺伝子発現に影響を与えます。
類似化合物の比較
- E-エンドキセフィンは、エストロゲン受容体モジュレーターとPKC阻害剤の両方の役割を果たすという二重の役割で際立っています。
- 類似の化合物には、タモキシフェン(前駆体)、4-ヒドロキシタモキシフェン(別の活性代謝物)、その他のSERMが含まれます。
生化学分析
Biochemical Properties
Endoxifen interacts with several enzymes and proteins. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . Endoxifen is known to be a potent anti-estrogen . It is also a protein kinase C (PKC) inhibitor . The recruitment of estrogen receptor alpha (ERα) to known target genes by endoxifen differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .
Cellular Effects
Endoxifen has substantial effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the presence of estrogen, endoxifen alters the gene expression profiles of MCF7 cells . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Molecular Mechanism
Endoxifen exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors, inhibiting the effects of estrogen on these receptors . This binding interaction is crucial for its anti-estrogenic properties . Endoxifen’s mechanism of action is different from that of 4HT and ICI .
Temporal Effects in Laboratory Settings
The effects of Endoxifen change over time in laboratory settings. It has been observed that alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
In animal models, the effects of Endoxifen vary with different dosages. Studies have shown that endoxifen has high oral bioavailability, and therapeutic concentrations were maintained after repeated dosing .
Metabolic Pathways
Endoxifen is involved in several metabolic pathways. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This metabolic pathway is crucial for the full metabolic activation of tamoxifen .
Subcellular Localization
The subcellular localization of Endoxifen and any effects on its activity or function are still being researched. As a potent anti-estrogen, it is expected to localize in areas where estrogen receptors are present
準備方法
- E-エンドキセフィンは、タモキシフェンから、CYP2D6を含むシトクロムP450(CYP)アイソフォームの逐次的な作用によって生成されます。
- その調製のための合成経路と反応条件は確立されていますが、工業生産方法はメーカーによって異なる場合があります。
化学反応の分析
- E-エンドキセフィンは、酸化、還元、置換など、さまざまな反応を起こします。
- これらの反応で使用される一般的な試薬と条件は、採用された合成経路に固有です。
- 生成される主要な生成物には、E-エンドキセフィン自体と塩酸塩が含まれます .
科学研究への応用
- E-エンドキセフィンは、いくつかの分野で応用されています。
乳がん: エストロゲン受容体陽性乳がんに対する標的治療薬として。
躁うつ病: 躁うつ病I型に関連する躁状態または混合状態の治療に効果的です。
その他の分野: 進行中の研究では、婦人科、子宮筋腫、その他のホルモン受容体陽性固形腫瘍における可能性が探求されています.
類似化合物との比較
- E-Endoxifen stands out due to its dual role as an estrogen receptor modulator and PKC inhibitor.
- Similar compounds include tamoxifen (its precursor), 4-hydroxytamoxifen (another active metabolite), and other SERMs.
生物活性
(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen, is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a critical focus in cancer therapy and pharmacological research.
Chemical Structure and Properties
The chemical structure of (E)-4-Hydroxy-N-desmethyl Tamoxifen can be illustrated as follows:
- Chemical Formula : C18H19NO2
- CAS Number : 114828-90-9
This compound features a hydroxyl group at the 4-position of the phenyl ring and lacks a methyl group on the nitrogen atom, distinguishing it from its parent compound, tamoxifen.
(E)-4-Hydroxy-N-desmethyl Tamoxifen primarily functions through its interaction with estrogen receptors (ERs). Its mechanism involves:
- Binding Affinity : It binds to ERs with an affinity comparable to that of 4-hydroxytamoxifen, another active metabolite of tamoxifen, thereby influencing gene expression related to cell proliferation and apoptosis .
- Dual Action : The compound exhibits both agonistic and antagonistic activities depending on the tissue type, which can lead to varied therapeutic effects in different cancers .
Biological Activity
The biological activity of (E)-4-Hydroxy-N-desmethyl Tamoxifen encompasses several key areas:
- Cell Proliferation Inhibition : Studies indicate that endoxifen can significantly inhibit the proliferation of estrogen-responsive breast cancer cells in a dose-dependent manner .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by altering signaling pathways associated with cell survival and death .
- Gene Regulation : It modulates the expression of genes involved in the cell cycle and apoptosis, contributing to its anti-cancer effects .
Case Studies and Research Findings
Numerous studies have explored the pharmacological characteristics and clinical implications of (E)-4-Hydroxy-N-desmethyl Tamoxifen:
- Pharmacokinetics : Research has demonstrated that plasma concentrations of endoxifen are influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6. Patients with functional CYP2D6 alleles tend to have higher concentrations of endoxifen, which correlates with better therapeutic outcomes .
- Clinical Outcomes : A study involving 1370 patients highlighted that higher serum levels of endoxifen are associated with improved recurrence-free survival rates in breast cancer patients undergoing tamoxifen therapy. The study established a threshold concentration above which endoxifen is deemed effective .
- Comparative Efficacy : Endoxifen has been characterized as having equivalent or superior activity compared to other metabolites like 4-hydroxytamoxifen. This suggests that endoxifen plays a crucial role in the overall efficacy of tamoxifen treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Tamoxifen | Parent compound | Estrogen receptor modulation |
Raloxifene | Similar backbone | Osteoporosis treatment; selective activity |
Toremifene | Structural analog | Breast cancer treatment; anti-estrogenic |
Fulvestrant | Different structure | Pure antagonist; used in advanced breast cancer |
The unique balance between agonistic and antagonistic properties across different tissues makes (E)-4-Hydroxy-N-desmethyl Tamoxifen a promising candidate for targeted therapies in hormone-related cancers.
特性
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110025-28-0 | |
Record name | 110025-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。